molecular formula C9H14N2O6 B12801160 N,N'-(1,5-Dioxo-1,5-pentanediyl)bisglycine CAS No. 143673-88-5

N,N'-(1,5-Dioxo-1,5-pentanediyl)bisglycine

Cat. No.: B12801160
CAS No.: 143673-88-5
M. Wt: 246.22 g/mol
InChI Key: WOACFZHTODURQC-UHFFFAOYSA-N
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Description

N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine is a chemical compound with the molecular formula C13H22N2O6 It is known for its unique structure, which includes two glycine molecules linked by a 1,5-dioxo-1,5-pentanediyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine typically involves the reaction of glycine with glutaric anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Glycine+Glutaric AnhydrideN,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine\text{Glycine} + \text{Glutaric Anhydride} \rightarrow \text{N,N'-(1,5-Dioxo-1,5-pentanediyl)bisglycine} Glycine+Glutaric Anhydride→N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine

Industrial Production Methods

In an industrial setting, the production of N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to protein and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(1,4-Dioxo-1,4-butanediyl)bisglycine
  • N,N’-(1,6-Dioxo-1,6-hexanediyl)bisglycine
  • N,N’-(1,3-Dioxo-1,3-propanediyl)bisglycine

Uniqueness

N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine is unique due to its specific 1,5-dioxo-1,5-pentanediyl linkage, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications and research studies.

Properties

CAS No.

143673-88-5

Molecular Formula

C9H14N2O6

Molecular Weight

246.22 g/mol

IUPAC Name

2-[[5-(carboxymethylamino)-5-oxopentanoyl]amino]acetic acid

InChI

InChI=1S/C9H14N2O6/c12-6(10-4-8(14)15)2-1-3-7(13)11-5-9(16)17/h1-5H2,(H,10,12)(H,11,13)(H,14,15)(H,16,17)

InChI Key

WOACFZHTODURQC-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NCC(=O)O)CC(=O)NCC(=O)O

Origin of Product

United States

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